1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-
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Overview
Description
1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This particular compound features a unique structure that combines an indole core with a piperidine ring and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and consistency. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various hydroindole compounds .
Scientific Research Applications
1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole, 3-methyl-: Known for its distinct odor and presence in natural products.
1H-Indole, 2,3-dihydro-1-methyl-: Used in various chemical syntheses and studied for its biological activities.
1H-Indole, 4-methyl-: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
827015-75-8 |
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Molecular Formula |
C27H28N2O |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C27H28N2O/c1-30-26-14-8-6-11-22(26)20-15-17-29(18-16-20)19-24-23-12-5-7-13-25(23)28-27(24)21-9-3-2-4-10-21/h2-14,20,28H,15-19H2,1H3 |
InChI Key |
RKQKIQROAPOIFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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